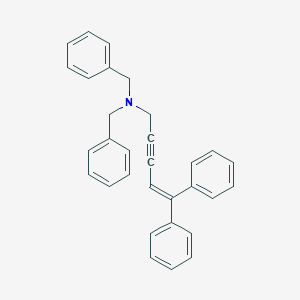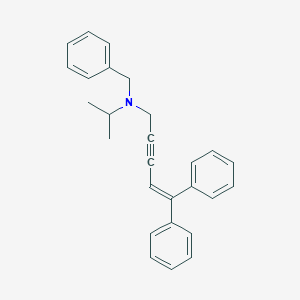![molecular formula C17H16N6O B286701 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B286701.png)
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as JNK-IN-8, is a small molecule inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a critical role in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs have been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile works by inhibiting the activity of JNKs, which are involved in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs are activated by various stimuli, including oxidative stress, cytokines, and growth factors. Once activated, JNKs phosphorylate a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. By inhibiting JNK activity, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can improve neurological function and reduce neuroinflammation. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its specificity for JNKs, which allows for targeted inhibition of this pathway. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its relatively low potency compared to other JNK inhibitors. Additionally, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One area of interest is the development of more potent JNK inhibitors that could be used in clinical settings. Another area of research is the identification of biomarkers that could be used to predict patient response to JNK inhibition. Additionally, further studies are needed to elucidate the role of JNKs in various diseases and to determine the optimal dosing and administration of JNK inhibitors.
Métodos De Síntesis
The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 3,5-dimethylphenol with 2-chloro-6-(4-pyrimidinyl)pyridine, followed by the reaction of the resulting intermediate with 3-methyl-1H-pyrazole-4-carbonitrile. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various diseases. Studies have shown that 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurodegenerative diseases. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.
Propiedades
Fórmula molecular |
C17H16N6O |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N6O/c1-10-4-11(2)6-13(5-10)24-16-7-15(20-9-21-16)23-17(19)14(8-18)12(3)22-23/h4-7,9H,19H2,1-3H3 |
Clave InChI |
CCAYYFLMJQMQAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)
![methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)